molecular formula C13H26N2O2 B1288539 1-Boc-4-(isopropylamino)piperidine CAS No. 534595-51-2

1-Boc-4-(isopropylamino)piperidine

Cat. No. B1288539
M. Wt: 242.36 g/mol
InChI Key: GVPSIFSYYZXVQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-(isopropylamino)piperidine is a derivative of piperidine, a class of compounds that have been extensively studied due to their presence in biogenic amines, alkaloids, and their relevance in human physiology and potential therapeutic applications. Piperidine derivatives have been explored for various pharmacological activities, including their role in cognitive phenomena and potential use in treating conditions such as dementia and obesity .

Synthesis Analysis

The synthesis of piperidine derivatives often involves the introduction of various functional groups to the piperidine core to enhance their activity. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has shown that substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups can dramatically enhance anti-acetylcholinesterase activity . Similarly, the enzymatic resolution of N-Boc-piperidine-2-ethanol demonstrates the potential for creating enantiomerically pure piperidine derivatives, which is crucial for the synthesis of piperidine alkaloids .

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including those with the Boc (tert-butoxycarbonyl) protecting group, is critical in determining their electronic properties and interactions with biological targets. Computational studies on N-BOC-Piperidine-4-Carboxylic acid have revealed that geometrical parameters and vibrational analysis can be significantly affected by the presence of polar and non-polar solvents, which in turn influence the molecule's electronic properties .

Chemical Reactions Analysis

Piperidine derivatives participate in various chemical reactions that are essential for their biological activity. The anti-acetylcholinesterase activity of certain piperidine derivatives is a result of their ability to interact with the enzyme's active site, which is influenced by the basic quality of the nitrogen atom in the piperidine ring . Additionally, the molecular docking of N-BOC-Piperidine-4-Carboxylic acid indicates the potential for specific protein interactions, which is crucial for understanding the molecule's mechanism of action .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Boc-4-(isopropylamino)piperidine derivatives are influenced by their molecular structure and the substituents attached to the piperidine core. Computational predictions and analyses provide insights into the stabilization energy, molecular bonding interactions, and global descriptors that define the molecule's reactivity and interaction with biological systems . Furthermore, the effects of these derivatives on biological systems, such as their impact on binge-eating behavior and anxiety in rats, are indicative of their pharmacological potential and the importance of understanding their properties .

Scientific Research Applications

Piperidines, which “1-Boc-4-(isopropylamino)piperidine” is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

“1-Boc-4-(isopropylamino)piperidine” is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Here are some potential applications:

  • Pharmaceutical Industry

    • Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Organic Chemistry

    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • The organics were extracted with 0.1 N HCl. The aqueous extracts were basified with 1 N NaOH (pH>8) and extracted with ethyl ether. The organic extracts were dried over anhydrous Na2SO4, filtered, and concentrated in vacuo, to afford tert-butyl 4-(isopropylamino)piperidine-1-carboxylate (1.2 g, 41%) as a clear liquid .
  • Drug Synthesis

    • Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
    • More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
    • Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Functionalization

    • In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis and functionalization were published .
    • Functionalization is a process that involves introducing functional groups into a compound with the aim of changing its chemical properties .
  • Pharmacological Application

    • A lot of reviews concerning the pharmacological application of piperidines were published .
    • Piperidines play a significant role in the pharmaceutical industry, and one of the most common in their structure is the piperidine cycle .
  • Opioid Crisis

    • Fentanyl is one of the major contributing drugs to the opioid crisis in North America .
    • The US Centers for Disease Control and Prevention estimated that in the 12-month period ending in October 2021, more than 105,000 Americans died of drug overdoses, with 66 percent .

Safety And Hazards

The safety data sheet for 1-Boc-4-(isopropylamino)piperidine indicates that it is classified under GHS07 and has a signal word of warning . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

tert-butyl 4-(propan-2-ylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10(2)14-11-6-8-15(9-7-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPSIFSYYZXVQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609856
Record name tert-Butyl 4-[(propan-2-yl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(isopropylamino)piperidine

CAS RN

534595-51-2
Record name tert-Butyl 4-[(propan-2-yl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the solution of tert-butyl 4-oxopiperidine-1-carboxylate (5.0 g, 25.09 mmol) in methanol (35 mL) was added isopropylamine (1.07 mL, 12.54 mmol), acetic acid (0.94 mL, 16.30 mmol) and sodium cyanoborohydride (1.0 g, 16.30 mmol). The resulting solution was stirred at room temperature for 1 hour, then quenched with water. The solution was concentrated in vacuo and redissolved in ethyl ether. The organics were extracted with 0.1 N HCl. The aqueous extracts were basified with 1 N NaOH (pH>8) and extracted with ethyl ether. The organic extracts were dried over anhydrous Na2SO4, filtered, and concentrated in vacuo, to afford tert-butyl 4-(isopropylamino)piperidine-1-carboxylate (1.2 g, 41%) as a clear liquid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.07 mL
Type
reactant
Reaction Step One
Quantity
0.94 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.